Fructosazine
Overview
Description
Synthesis Analysis
Fructosazine and its derivatives, including 2,5-deoxyfructosazine, are synthesized through various chemical processes. One notable method involves the self-condensation of glucosamine with vinylphenyl boronic acid, used as a catalyst and covalent monomer. This process yields water-compatible molecularly imprinted polymers (MIPs) for fructosazine, facilitating its quantification in natural samples such as plant or food extracts (Henry et al., 2012).
Molecular Structure Analysis
The molecular structure of fructosazine, characterized by its polyhydroxyalkylpyrazine framework, plays a crucial role in its biological activity and interaction with microbial cells. Detailed structural analysis is essential to understand how fructosazine permeabilizes bacterial membranes and exerts its antimicrobial effects by damaging membrane integrity and fragmenting DNA (Bhattacherjee et al., 2016).
Chemical Reactions and Properties
Fructosazine undergoes specific chemical reactions based on its structural properties. For instance, its antimicrobial mechanism involves the generation of singlet oxygen (1O2), which contributes to the damage of bacterial DNA and cell membrane integrity. This reactivity highlights fructosazine's potential in applications requiring antimicrobial properties (Bhattacherjee et al., 2016).
Physical Properties Analysis
The physical properties of fructosazine, such as solubility, crystallinity, and thermal behavior, are influenced by its molecular structure. These properties are critical for its application in various industries, including food and tobacco, where fructosazine enhances flavor notes in products like cigarettes and reconstituted tobacco (Li Gui-rong et al., 2006).
Chemical Properties Analysis
Fructosazine's chemical properties, including its reactivity with other substances and stability under different conditions, are pivotal for its practical applications. The compound's ability to undergo specific reactions under controlled conditions makes it valuable for synthesizing targeted molecules and polymers with desired functionalities (Henry et al., 2012).
Scientific Research Applications
Immunomodulation : Fructosazine derivatives, specifically 2,5-deoxyfructosazines, are effective inhibitors of T-cell interleukin-2 production, making them novel immunomodulators (Zhu et al., 2007).
Pharmacological Potential : It has potential in drug research and development as identified in traditional Chinese medicine, indicating its relevance in pharmacological research (Fan et al., 2012).
Food Science : Fructosazine-organic acids found in glucosamine caramel solutions might serve as flavoring compounds and antimicrobial agents in formulated food systems, offering dual functionality (Hrynets et al., 2016).
Diabetes Monitoring : It's closely associated with HbA1c and glucose levels, making it a useful biomarker of hyperglycemia and glucose control in both clinical and epidemiological studies (Malmström et al., 2014).
Diabetes Management : Fructosamine is widely used for diabetes monitoring and control as a glycemic marker, especially in patients with unreliable HbA1c measurements (Chen et al., 2016).
Antimicrobial Properties : It exerts antimicrobial action by permeabilizing the cell membrane, damaging membrane integrity, and fragmenting DNA, indicating a role in battling microbial infections (Bhattacherjee et al., 2016).
Genomic Research : Fructosazine derivatives show DNA strand breakage activity, stimulated by Cu2+, suggesting implications in genetic studies and possibly in genomic medicine (Sumoto et al., 1991).
Enhancing Bactericidal Effects : When combined with UV-B radiation, fructosazine enhances the bactericidal effect against E. coli strains, suggesting applications in sanitation and medical sterilization (Bhattacherjee et al., 2019).
Transport Mechanisms : Understanding fructosazine transport across human intestinal cells can inform drug delivery and absorption studies, indicating its role in biomedical research (Bhattacherjee et al., 2017).
Safety And Hazards
Fructosazine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Fructosazine has been reported to have antimicrobial activity, which suggests potential applications in the medical field . Additionally, an efficient one-pot synthesis of deoxyfructosazine and fructosazine from D-glucosamine hydrochloride under basic ionic liquid as a dual solvent-catalyst has been reported, which could have implications for the large-scale production of Fructosazine .
properties
IUPAC Name |
(1R,2S,3R)-1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2/t7-,8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQIVOYGNUVEB-PAUJSFGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157227 | |
Record name | 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |
CAS RN |
13185-73-4 | |
Record name | Fructosazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13185-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013185734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*)) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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